molecular formula C5H7NOS B13541761 N-(thiophen-2-ylmethyl)hydroxylamine

N-(thiophen-2-ylmethyl)hydroxylamine

Cat. No.: B13541761
M. Wt: 129.18 g/mol
InChI Key: QLRGTLVXPVPXDM-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)hydroxylamine is an organic compound with the molecular formula C(_5)H(_7)NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis: : One common method to synthesize N-(thiophen-2-ylmethyl)hydroxylamine involves the reaction of thiophen-2-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

  • Alternative Methods: : Another approach involves the reduction of N-(thiophen-2-ylmethyl)nitroso compounds using reducing agents like sodium borohydride. This method can offer higher yields and better control over the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(Thiophen-2-ylmethyl)hydroxylamine can undergo oxidation reactions to form N-(thiophen-2-ylmethyl)nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced to N-(thiophen-2-ylmethyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: N-(Thiophen-2-ylmethyl)nitroso compounds.

    Reduction: N-(Thiophen-2-ylmethyl)amine.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(Thiophen-2-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving hydroxylamine groups.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)hydroxylamine exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The hydroxylamine group can donate or accept electrons, making it a versatile functional group in chemical reactions. Molecular targets may include enzymes and proteins that interact with hydroxylamine derivatives, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylmethyl)hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(Pyridin-2-ylmethyl)hydroxylamine: Contains a pyridine ring, offering different electronic properties.

    N-(Furan-2-ylmethyl)hydroxylamine: Features a furan ring, which is another five-membered heterocycle.

Uniqueness

N-(Thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c7-6-4-5-2-1-3-8-5/h1-3,6-7H,4H2

InChI Key

QLRGTLVXPVPXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNO

Origin of Product

United States

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